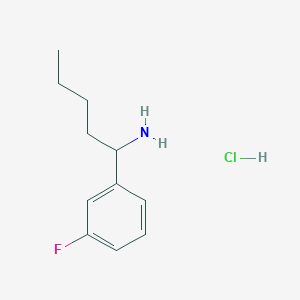

1-(3-Fluorophenyl)pentan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN.ClH/c1-2-3-7-11(13)9-5-4-6-10(12)8-9;/h4-6,8,11H,2-3,7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRXXOWHMFKTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC(=CC=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)pentan-1-amine Hydrochloride

Introduction

1-(3-Fluorophenyl)pentan-1-amine hydrochloride is a primary amine compound that holds significance in medicinal chemistry and drug discovery as a potential building block for more complex pharmaceutical agents.[1][2][3] The incorporation of a fluorine atom onto the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[4] This guide provides a comprehensive overview of a primary synthetic pathway to this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and supported by relevant literature.

Strategic Synthesis Overview

The most direct and widely applicable approach to the synthesis of this compound involves a multi-step sequence commencing with a Grignard reaction, followed by oxidation and subsequent reductive amination. This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields achievable at each step.

A logical flow for the synthesis is depicted below:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 1-(3-Fluorophenyl)pentan-1-ol via Grignard Reaction

The initial step involves the formation of a carbon-carbon bond through the nucleophilic addition of a Grignard reagent to an aldehyde. This classic and reliable reaction is fundamental to organic synthesis.

Causality of Experimental Choices:

-

Grignard Reagent: n-Butylmagnesium bromide is selected as the organometallic nucleophile to introduce the four-carbon pentyl chain (less one carbon from the aldehyde). Grignard reagents are potent nucleophiles and strong bases, necessitating anhydrous reaction conditions to prevent quenching by protic solvents like water.[5]

-

Solvent: Anhydrous diethyl ether is a standard solvent for Grignard reactions. Its ability to solvate the magnesium ion of the Grignard reagent helps to maintain its reactivity. Its low boiling point also facilitates removal after the reaction is complete.

-

Temperature Control: The reaction is initiated at 0 °C to manage the exothermic nature of the Grignard addition. Allowing the reaction to slowly warm to room temperature ensures a controlled reaction rate and minimizes side product formation.[6]

Experimental Protocol: Grignard Reaction

-

Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (containing calcium chloride) is assembled. The entire apparatus must be flame-dried or oven-dried prior to use to ensure anhydrous conditions. The system is then allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: Magnesium turnings are placed in the reaction flask. A solution of 1-bromobutane in anhydrous diethyl ether is prepared in the dropping funnel. A small crystal of iodine can be added to the magnesium to initiate the reaction.

-

Grignard Reagent Formation: A small portion of the 1-bromobutane solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a color change and gentle refluxing. Once initiated, the remaining 1-bromobutane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Addition of Aldehyde: The freshly prepared n-butylmagnesium bromide solution is cooled to 0 °C using an ice bath. A solution of 3-fluorobenzaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-(3-fluorophenyl)pentan-1-ol. The product can be further purified by vacuum distillation or column chromatography.

| Parameter | Value | Reference |

| Reactants | 3-Fluorobenzaldehyde, n-Butylmagnesium bromide | [6] |

| Solvent | Anhydrous Diethyl Ether | [6] |

| Temperature | 0 °C to Room Temperature | [6] |

| Typical Yield | 85-95% | [6] |

Part 2: Oxidation of 1-(3-Fluorophenyl)pentan-1-ol to 1-(3-Fluorophenyl)pentan-1-one

The secondary alcohol synthesized in the previous step is oxidized to the corresponding ketone, 1-(3-fluorophenyl)pentan-1-one.[7][8]

Causality of Experimental Choices:

-

Oxidizing Agent: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is particularly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation to carboxylic acids.

-

Solvent: Dichloromethane (DCM) is an excellent solvent for PCC oxidations as it is relatively inert and effectively dissolves both the alcohol substrate and the PCC reagent.

Experimental Protocol: Oxidation

-

Reaction Setup: A round-bottom flask is charged with pyridinium chlorochromate (PCC) and a small amount of silica gel (to absorb the pyridinium chloride byproduct) suspended in anhydrous dichloromethane (DCM).

-

Addition of Alcohol: A solution of 1-(3-fluorophenyl)pentan-1-ol in anhydrous DCM is added to the stirred suspension of PCC in one portion.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts. The filtrate is concentrated under reduced pressure, and the resulting crude ketone is purified by column chromatography on silica gel.

| Parameter | Value |

| Reactant | 1-(3-Fluorophenyl)pentan-1-ol |

| Reagent | Pyridinium Chlorochromate (PCC) |

| Solvent | Dichloromethane (DCM) |

| Typical Yield | 80-90% |

Part 3: Reductive Amination of 1-(3-Fluorophenyl)pentan-1-one

The synthesis of the target primary amine is achieved through reductive amination of the ketone.[9][10][11] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the amine.[12]

Causality of Experimental Choices:

-

Amine Source: Ammonia is used as the nitrogen source to form the primary amine.

-

Reducing Agent: Sodium borohydride (NaBH4) is a commonly used reducing agent for this transformation. It is selective for the reduction of the imine in the presence of the ketone, especially when the reaction is catalyzed.[13]

-

Catalyst: Titanium(IV) isopropoxide acts as a Lewis acid catalyst, activating the ketone towards nucleophilic attack by ammonia and facilitating the formation of the imine intermediate.[13]

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 1-(3-fluorophenyl)pentan-1-one in ethanol, add ammonia (as a solution in ethanol or bubbled as a gas) and titanium(IV) isopropoxide.

-

Imine Formation: The mixture is stirred at room temperature to allow for the formation of the imine intermediate.

-

Reduction: Sodium borohydride is added portion-wise to the reaction mixture.

-

Work-up and Purification: The reaction is quenched by the addition of water. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amine can be purified by column chromatography.

| Parameter | Value | Reference |

| Reactant | 1-(3-Fluorophenyl)pentan-1-one | [13] |

| Reagents | Ammonia, Sodium Borohydride, Titanium(IV) isopropoxide | [13] |

| Solvent | Ethanol | [13] |

| Typical Yield | Good to Excellent | [13] |

Part 4: Formation of the Hydrochloride Salt

The final step is the conversion of the free base, 1-(3-fluorophenyl)pentan-1-amine, to its hydrochloride salt. This is often done to improve the compound's stability, crystallinity, and handling properties.[14]

Causality of Experimental Choices:

-

Acid: Hydrochloric acid is used to protonate the basic amine group, forming the corresponding ammonium salt. Using a solution of HCl in a volatile organic solvent like diethyl ether allows for easy isolation of the salt.

Experimental Protocol: Salt Formation

-

Dissolution: The purified 1-(3-fluorophenyl)pentan-1-amine is dissolved in a minimal amount of a suitable organic solvent, such as diethyl ether.

-

Acidification: A solution of hydrochloric acid in diethyl ether is added dropwise to the stirred amine solution until precipitation is complete.

-

Isolation: The resulting precipitate, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

| Parameter | Value |

| Reactant | 1-(3-Fluorophenyl)pentan-1-amine |

| Reagent | Hydrochloric Acid (in diethyl ether) |

| Solvent | Diethyl Ether |

Characterization

The final product and all intermediates should be thoroughly characterized using standard analytical techniques to confirm their identity and purity.

| Technique | Expected Observations for this compound |

| ¹H NMR | Peaks corresponding to the aromatic protons (with splitting due to fluorine coupling), the methine proton adjacent to the nitrogen, and the aliphatic protons of the pentyl chain. |

| ¹³C NMR | Resonances for the aromatic carbons (with C-F coupling), the methine carbon, and the carbons of the pentyl chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base, C11H16FN. |

| Infrared (IR) Spectroscopy | Characteristic absorptions for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), and C-F stretching. |

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently execute this synthesis and adapt it as needed for the preparation of related analogs.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

University of California, Davis. (2006). Reductive Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Retrieved from [Link]

- Google Patents. (n.d.). CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.

-

DOI. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

-

YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride. Retrieved from [Link]

-

PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

- Google Patents. (n.d.). US3310469A - Pharmaceutical compositions and methods utilizing 1-aminoadamantane and its derivatives.

- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

Sources

- 1. This compound | C11H17ClFN | CID 86262915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buy 1-(3-Fluorophenyl)pentan-1-one [smolecule.com]

- 8. 42916-68-7|1-(3-Fluorophenyl)pentan-1-one|BLD Pharm [bldpharm.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. chem.ualberta.ca [chem.ualberta.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 14. US3310469A - Pharmaceutical compositions and methods utilizing 1-aminoadamantane and its derivatives - Google Patents [patents.google.com]

"1-(3-Fluorophenyl)pentan-1-amine hydrochloride" chemical properties

An In-Depth Technical Guide to 1-(3-Fluorophenyl)pentan-1-amine Hydrochloride: Synthesis, Characterization, and Scientific Context

Introduction: Situating a Novel Compound in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic modification of known pharmacophores is a cornerstone of innovation. Substituted phenethylamines represent a vast and historically significant class of compounds, encompassing endogenous neurotransmitters, pharmaceuticals, and research tools.[1][2] The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate key properties such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[3][4][5]

This guide provides a comprehensive technical overview of this compound, a compound of interest for researchers in pharmacology and drug development. While specific data on this molecule is sparse in public literature, this document consolidates foundational chemical principles, established synthetic methodologies for analogous structures, and a rigorous analytical framework to guide its scientific investigation. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the underlying scientific rationale, enabling researchers to confidently synthesize, characterize, and explore the potential of this compound.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating any new chemical entity is a thorough understanding of its structure and inherent physical properties. These characteristics govern its behavior in both chemical reactions and biological systems.

The structure of this compound combines a lipophilic pentylamine chain with a fluorinated phenyl ring, a common motif in centrally active agents. The hydrochloride salt form is employed to enhance crystallinity and aqueous solubility, which is crucial for handling and formulation.

Diagram: Chemical Structure of this compound

Caption: Structure of this compound.

Table 1: Physicochemical and Structural Identifiers

This table summarizes key computed and known properties. Experimental values, such as melting point and solubility, must be determined empirically upon synthesis.

| Property | Value / Identifier | Source |

| IUPAC Name | 1-(3-fluorophenyl)pentan-1-amine;hydrochloride | [6] |

| CAS Number | 1864056-60-9 | [6][7] |

| Molecular Formula | C₁₁H₁₇ClFN | [7] |

| Molecular Weight | 217.71 g/mol | [6][8] |

| Canonical SMILES | CCCCC(N)C1=CC=CC(F)=C1.Cl | [6] |

| InChI Key | BBRXXOWHMFKTJK-UHFFFAOYSA-N | [6][8] |

| Purity (Typical) | ≥97% (Commercially available) | [6][8] |

| Computed LogP | 3.07 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 1 | [6] |

| Melting Point | Not reported; requires experimental determination. | - |

| Aqueous Solubility | Not reported; expected to be higher than the free base due to the salt form. | - |

Synthesis and Purification Workflow

The causality behind this two-step approach is clear: the first step establishes the carbon skeleton, and the second introduces the crucial amine functionality. The final conversion to the hydrochloride salt ensures stability and improves handling characteristics.

Diagram: Proposed Synthesis Workflow

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a standard reductive amination procedure using ammonium formate, which serves as both the ammonia source and the reducing agent (Leuckart-Wallach reaction conditions).

Step 1: Synthesis of 1-(3-Fluorophenyl)pentan-1-amine (Free Base)

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(3-fluorophenyl)pentan-1-one (1.0 eq) and ammonium formate (3.0-5.0 eq).

-

Rationale: The ketone is the electrophilic precursor. An excess of ammonium formate drives the reaction equilibrium towards the product imine and subsequent reduction.

-

-

Reaction: Heat the mixture to 160-180 °C and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting ketone.

-

Hydrolysis: After cooling to room temperature, add a 2M solution of sodium hydroxide (NaOH) to the reaction mixture and stir vigorously for 1-2 hours. This step hydrolyzes any formamide byproducts and neutralizes excess acid, liberating the free amine.

-

Rationale: The reaction initially produces a formamide intermediate, which must be hydrolyzed under basic conditions to yield the desired primary amine.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude free base amine, typically as an oil.

Step 2: Formation and Purification of the Hydrochloride Salt

-

Salt Formation: Dissolve the crude amine oil in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.

-

Precipitation: While stirring, slowly add a solution of hydrochloric acid in ether (e.g., 2M HCl in Et₂O) or concentrated HCl dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms.

-

Rationale: The basic amine nitrogen is protonated by HCl, forming the ionically bonded and typically solid hydrochloride salt.[10] This step is also a form of purification, as non-basic impurities will remain in solution.

-

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether to remove residual solvent and soluble impurities.

-

Recrystallization (Self-Validating Purity): For highest purity, recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/ether or isopropanol/hexane. Dissolve the solid in the minimum amount of hot solvent and allow it to cool slowly to form well-defined crystals.

-

Trustworthiness: A sharp melting point and consistent spectroscopic data of the recrystallized product validate its purity.

-

Comprehensive Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity, structure, and purity of a synthesized compound.[11] A multi-technique approach provides orthogonal data, building a self-validating dossier for the molecule.

Diagram: Analytical Characterization Workflow

Caption: A multi-technique workflow for analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

-

¹H NMR:

-

Aromatic Region (δ ≈ 7.0-7.5 ppm): Expect four distinct signals corresponding to the protons on the 3-fluorophenyl ring. The fluorine atom will introduce complex splitting patterns (coupling).

-

Benzylic Proton (δ ≈ 4.5 ppm): The single proton attached to the chiral carbon (C1) will appear as a multiplet, coupled to the adjacent CH₂ group and the amine protons.

-

Aliphatic Chain (δ ≈ 0.8-2.0 ppm): The protons of the pentyl chain will appear as overlapping multiplets. The terminal methyl (CH₃) group should be a triplet around δ 0.9 ppm.

-

Amine Protons (δ ≈ 8-9 ppm): The -NH₃⁺ protons of the hydrochloride salt will appear as a broad singlet.

-

-

¹³C NMR:

-

Aromatic Carbons (δ ≈ 110-165 ppm): Expect six signals for the aromatic carbons. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 245 Hz).

-

Aliphatic Carbons (δ ≈ 13-60 ppm): Expect five distinct signals for the pentyl chain carbons, including the chiral C1 carbon.

-

-

¹⁹F NMR:

-

A single resonance for the fluorine atom, confirming its presence and chemical environment.

-

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern, confirming the compound's composition.

-

Methodology: Analysis is typically performed on the free base via GC-MS after a basic workup, or directly on the salt using Electrospray Ionization (ESI) with LC-MS. High-Resolution MS (HRMS) is required to confirm the elemental composition.

-

Expected Data:

-

Molecular Ion (M⁺): For the free base (C₁₁H₁₆FN), the expected nominal mass is 181.13. HRMS should confirm this mass to within 5 ppm.

-

Major Fragments: The most common fragmentation pathway for benzylic amines is cleavage of the bond beta to the aromatic ring. The expected major fragment would be the fluorotropylium ion or a related benzylic cation (m/z ≈ 109), resulting from the loss of the butylamine radical. Another key fragment would arise from alpha-cleavage, resulting in an iminium cation.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and effective technique for confirming the presence of key functional groups.[12]

-

Methodology: The solid hydrochloride salt can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Expected Characteristic Absorptions:

-

N-H Stretch (Ammonium Salt): A very broad and strong band from approximately 2400-3200 cm⁻¹. This is characteristic of an amine salt.[10]

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong, sharp absorption in the 1000-1300 cm⁻¹ region.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a compound.

-

Protocol for Method Development:

-

Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point.

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. TFA helps to ensure consistent protonation of the amine and sharp peak shapes.

-

Gradient: A typical starting gradient would be 5% B to 95% B over 10-15 minutes.

-

Detection: UV detection at multiple wavelengths (e.g., 210 nm, 254 nm) using a Diode Array Detector (DAD) to ensure no impurities are hidden under the main peak.

-

Validation: The final purity is reported as the area percentage of the main peak at a wavelength where all components absorb, such as 210 nm.

-

Pharmacological Context and Future Research Directions

This compound belongs to the phenethylamine class, which is known to interact with a wide array of biological targets, primarily within the central nervous system.[2] Many compounds in this class modulate monoamine systems by acting as agonists or antagonists at receptors (e.g., serotonin, dopamine) or as releasing agents or reuptake inhibitors at transporters.[9][13]

The introduction of a fluorine atom at the 3-position of the phenyl ring can significantly alter the compound's properties compared to its non-fluorinated analog:[3]

-

Metabolic Stability: The C-F bond is exceptionally strong, which can block metabolic hydroxylation at that position, potentially increasing the compound's half-life.[4][5]

-

Receptor Binding: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, potentially influencing interactions with receptor binding pockets through modified electrostatic or dipole interactions.

-

Lipophilicity & Bioavailability: Fluorination generally increases lipophilicity, which can enhance a molecule's ability to cross the blood-brain barrier.[14]

Future Directions for Investigation:

-

Receptor Binding Assays: Screen the compound against a panel of monoamine receptors (e.g., 5-HT₂ₐ, 5-HT₂C, D₂) and transporters (DAT, SERT, NET) to identify primary biological targets.

-

In Vitro Functional Assays: Determine if the compound acts as an agonist, antagonist, or inverse agonist at any identified receptors.

-

In Vivo Studies: If in vitro activity is confirmed, animal models can be used to assess its behavioral effects (e.g., locomotor activity, head-twitch response) and establish a preliminary pharmacokinetic/pharmacodynamic profile.

Conclusion

This compound is a molecule with a structural framework that suggests potential biological activity. This guide provides the necessary technical foundation for its synthesis and rigorous characterization. By following the detailed workflows for synthesis, purification, and multi-faceted analytical validation, researchers can produce high-purity material and build a robust data package. This self-validating system of protocols ensures the scientific integrity required to confidently explore the compound's potential in the fields of medicinal chemistry and pharmacology.

References

-

Eshuis, S., et al. (2012). Fluorine in psychedelic phenethylamines. PubMed National Library of Medicine. Available at: [Link]

-

Halberstadt, A. L., et al. (2019). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. Available at: [Link]

- Meltzer, P. C., et al. (2010). Substituted phenethylamines. Google Patents.

-

Raines, S., & Kovacs, C. A. (1968). The synthesis of substituted phenethylamines. Journal of Medicinal Chemistry. Available at: [Link]

-

Raines, S., & Kovacs, C. A. (1968). The synthesis of substituted phenethylamines. Journal of Medicinal Chemistry. Available at: [Link]

-

Reddit User Discussion. (2014). Fluorinated amphetamines (and phenethylamines): pharmacology of substances such as 2-Fluoromethamphetamine (2-FMA). Reddit. Available at: [Link]

-

Grokipedia. (n.d.). Substituted phenethylamine. Grokipedia. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

Workman, J. Jr. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

-

Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

-

Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). PubMed National Library of Medicine. Available at: [Link]

-

University of Virginia School of Medicine. (2024). Phenethylamines. University of Virginia School of Medicine. Available at: [Link]

-

NIST. (n.d.). 1-(4-fluorophenyl)pentan-1-one. NIST WebBook. Available at: [Link]

- Wang, J., et al. (2019). A method of synthesis primary amine hydrochloride. Google Patents.

-

Illinois State University. (2015). Infrared Spectroscopy. Illinois State University Department of Chemistry. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. med.virginia.edu [med.virginia.edu]

- 3. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound | C11H17ClFN | CID 86262915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [cymitquimica.com]

- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. US7745665B2 - Substituted phenethylamines - Google Patents [patents.google.com]

- 14. reddit.com [reddit.com]

An In-depth Technical Guide to 1-(3-Fluorophenyl)pentan-1-amine Hydrochloride: Synthesis, Characterization, and Scientific Context

Abstract

This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)pentan-1-amine hydrochloride, a fluorinated aromatic amine of interest to researchers in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the phenyl ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[1][2] This document details the probable synthetic route to this compound via reductive amination, outlines key analytical methodologies for its characterization, and discusses the broader scientific context of fluorinated phenethylamines. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis and evaluation of novel small molecules.

Introduction: The Significance of Fluorine in Amine Scaffolds

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1][2] Fluorine's high electronegativity and relatively small van der Waals radius allow it to act as a bioisostere for hydrogen, yet it can profoundly alter a molecule's electronic properties, pKa, and metabolic fate. In the context of phenethylamines, a class of compounds known for their diverse psychoactive and physiological effects, fluorination can lead to a range of outcomes, from the attenuation to the enhancement of biological activity.[1][3] The precise positioning of the fluorine atom on the aromatic ring is critical in determining these effects.

This compound belongs to this intriguing class of molecules. While specific biological data for this compound is not widely published, its structural similarity to other pharmacologically active agents suggests its potential as a research tool or a building block for more complex molecular architectures. This guide aims to provide the foundational chemical knowledge required for its synthesis, purification, and characterization, thereby enabling further investigation into its potential applications.

Synthesis of this compound

The most logical and efficient synthetic route to this compound is through the reductive amination of the corresponding ketone, 1-(3-fluorophenyl)pentan-1-one. This method is widely employed for the synthesis of primary amines due to its operational simplicity and the availability of various reducing agents. The Leuckart reaction, which utilizes formic acid or its derivatives like ammonium formate as both the amine source and the reducing agent, is a particularly relevant and cost-effective approach.[4]

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from the commercially available 1-(3-fluorophenyl)pentan-1-one.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reductive Amination via Leuckart Reaction

This protocol is based on established methodologies for the Leuckart reaction and reductive amination.[4]

Materials:

-

1-(3-fluorophenyl)pentan-1-one

-

Ammonium formate

-

Formic acid (optional, as catalyst)

-

Hydrochloric acid (concentrated)

-

Diethyl ether or other suitable extraction solvent

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(3-fluorophenyl)pentan-1-one (1 equivalent) and an excess of ammonium formate (3-5 equivalents).

-

Reaction: Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, add a solution of concentrated hydrochloric acid (2-3 equivalents) to the reaction mixture. Heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate formamide.

-

Workup: Cool the reaction mixture and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted ketone and non-basic byproducts.

-

Basification and Extraction: Carefully basify the aqueous layer with a concentrated sodium hydroxide solution until a pH > 12 is reached. Extract the free amine into diethyl ether (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the free amine as an oil.

-

Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1864056-60-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₁H₁₇ClFN | PubChem |

| Molecular Weight | 217.71 g/mol | PubChem |

| Appearance | White to off-white solid (predicted) | --- |

Spectroscopic Analysis

The IR spectrum of a primary amine hydrochloride is characterized by several key features.[5][6]

-

N-H Stretch: A broad and intense absorption band is expected in the region of 3200-2800 cm⁻¹ due to the stretching vibrations of the -NH₃⁺ group.[5] This broadness is a result of strong hydrogen bonding.

-

C-H Stretch: Aliphatic C-H stretching bands will appear around 2960-2850 cm⁻¹. These may be superimposed on the broad N-H stretching band.

-

N-H Bending: Asymmetric and symmetric N-H bending vibrations of the -NH₃⁺ group are expected in the 1625-1500 cm⁻¹ region.[5]

-

C-F Stretch: A strong absorption band corresponding to the C-F stretch on the aromatic ring is expected in the 1300-1000 cm⁻¹ range.

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule.

-

Aromatic Protons: The protons on the fluorophenyl ring will appear as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm). The fluorine atom will cause splitting of the adjacent proton signals.

-

Methine Proton (-CH-N): The proton attached to the carbon bearing the amine group will likely appear as a multiplet downfield (δ 3.5-4.5 ppm) due to the electron-withdrawing effect of the nitrogen.

-

Aliphatic Protons: The protons of the pentyl chain will resonate upfield (δ 0.8-2.0 ppm). The terminal methyl group will be a triplet around δ 0.9 ppm.

-

Amine Protons (-NH₃⁺): The protons of the ammonium group will likely appear as a broad singlet, the chemical shift of which can be variable and concentration-dependent. This signal will exchange with D₂O.[7][8]

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

-

Aromatic Carbons: The carbons of the fluorophenyl ring will resonate in the δ 110-165 ppm region. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF).

-

Methine Carbon (-CH-N): The carbon attached to the amine group is expected around δ 50-60 ppm.

-

Aliphatic Carbons: The carbons of the pentyl chain will appear in the upfield region of the spectrum (δ 10-40 ppm).

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) for the free amine (C₁₁H₁₆FN) at m/z = 181.13. A common fragmentation pattern for primary amines is the alpha-cleavage, which would result in the loss of the butyl radical to give a prominent fragment ion.

Caption: Predicted major fragmentation pathway in EI-MS.

Analytical Methods for Purity Assessment

Ensuring the purity of this compound is crucial for any subsequent research. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method using a C18 column is suitable for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The gradient will allow for the separation of non-polar impurities from the more polar analyte.

Detection:

-

UV detection at a wavelength corresponding to the absorbance maximum of the fluorophenyl chromophore (typically around 254 nm).

Procedure:

-

Prepare a standard solution of the synthesized compound at a known concentration in the mobile phase.

-

Prepare a sample solution of the synthesized batch at a similar concentration.

-

Inject the standard and sample solutions into the HPLC system.

-

The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks (area percent method).

Potential Research Applications

While specific studies on this compound are scarce, its structure suggests potential areas of investigation:

-

Medicinal Chemistry: It can serve as a scaffold or intermediate for the synthesis of more complex molecules with potential therapeutic applications. The fluorophenylpentanamine motif is present in various research compounds.

-

Neuroscience Research: As a phenethylamine derivative, it could be investigated for its interaction with monoamine transporters and receptors in the central nervous system. Fluorinated analogs are often used to probe structure-activity relationships of known psychoactive compounds.[1][3][9]

-

Material Science: The amine functionality allows for its incorporation into polymers or surface modification of materials.

Conclusion

This technical guide has provided a detailed overview of this compound, from its synthesis to its analytical characterization. The proposed reductive amination protocol offers a practical and efficient route to this compound. The outlined spectroscopic and chromatographic methods provide a solid framework for its identification and purity assessment. While the specific biological profile of this molecule remains to be fully elucidated, its chemical structure places it within a class of compounds with significant potential in various fields of scientific research. This guide serves as a foundational resource to facilitate further exploration of this and related fluorinated amines.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. ResearchGate. Retrieved from [Link]

-

Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 40(4), 622-634. Retrieved from [Link]

-

Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

-

IR: amines. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

24.10 Spectroscopy of Amines. (2023). OpenStax. Retrieved from [Link]

-

Desireddy, N. R., Glory, A., Bhimireddy, K. R., Kurra, Y., & Reddy, R. S. (2017). An Efficient Synthesis of Milnacipran Hydrochloride via Reductive Amination of Aldehyde. Journal of Chemistry, 2017, 1-6. Retrieved from [Link]

-

Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701-4710. Retrieved from [Link]

- CN109384677A - A method of synthesis primary amine hydrochloride - Google Patents. (n.d.).

-

Al-Ghorbani, M., et al. (2020). Fluorinated CRA13 analogues: Synthesis, in vitro evaluation, radiosynthesis, in silico and in vivo PET study. Bioorganic Chemistry, 99, 103834. Retrieved from [Link]

-

Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6097. Retrieved from [Link]

-

Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 296. Retrieved from [Link]

-

Nikolova, P., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 54. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

Poissy, J., et al. (2017). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega, 2(7), 3393-3403. Retrieved from [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Retrieved from [Link]

-

Desireddy, N. R., et al. (2017). An Efficient Synthesis of Milnacipran Hydrochloride via Reductive Amination of Aldehyde. ResearchGate. Retrieved from [Link]

-

1-Pentanamine. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-Pentanamine. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-Pentanamine, N-(phenylmethylene)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-Pentanamine, N-pentyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(3-Fluorophenyl)pentan-1-amine hydrochloride: A Technical Guide

Introduction

1-(3-Fluorophenyl)pentan-1-amine hydrochloride is a primary amine salt with potential applications in pharmaceutical research and development as a building block for more complex molecules. As with any novel compound, unequivocal structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage established principles of spectroscopy and data from analogous structures to predict and interpret the key spectral features. This predictive approach is a critical skill for researchers working on the frontiers of chemical synthesis and analysis.

Chemical Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

dot

Caption: Chemical structure of this compound.

The key structural features that will influence the spectroscopic data are:

-

Aromatic Ring: A meta-substituted fluorophenyl group, which will give rise to characteristic signals in the aromatic region of the NMR spectra and specific absorption bands in the IR spectrum.

-

Chiral Center: The carbon atom bonded to the amino group and the phenyl ring is a chiral center.

-

Alkyl Chain: A pentyl group, which will produce signals in the aliphatic region of the NMR spectra.

-

Primary Amine Hydrochloride: The protonated amino group (-NH₃⁺) will have distinct features in both NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide crucial structural information.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons, the methine proton at the chiral center, the protons of the pentyl chain, and the protons of the ammonium group. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the protonated amino group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic-H | 7.2 - 7.6 | Multiplet (m) | 4H |

| -CH(NH₃⁺)- | ~4.5 | Triplet (t) | 1H |

| -NH₃⁺ | 8.5 - 9.5 | Broad singlet (br s) | 3H |

| -CH₂- (adjacent to CH) | 1.8 - 2.0 | Multiplet (m) | 2H |

| -CH₂- (x2) | 1.2 - 1.5 | Multiplet (m) | 4H |

| -CH₃ | 0.8 - 1.0 | Triplet (t) | 3H |

Causality Behind Predictions:

-

Aromatic Protons: The fluorine substitution at the meta position will lead to complex splitting patterns for the four aromatic protons.

-

Methine Proton: The proton on the carbon attached to both the aromatic ring and the nitrogen (-CH(NH₃⁺)-) is significantly deshielded and will appear as a triplet due to coupling with the adjacent methylene group.

-

Ammonium Protons: The protons on the nitrogen will be deshielded due to the positive charge and will likely appear as a broad singlet. The broadness is a result of quadrupolar relaxation and exchange with trace amounts of water.[1]

-

Alkyl Protons: The protons of the pentyl chain will appear in the typical aliphatic region, with the methylene group closest to the chiral center being the most deshielded.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (F and N).

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-F (Aromatic) | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| C-ipso (Aromatic, attached to alkyl) | 135 - 140 |

| Aromatic CH | 115 - 132 |

| -CH(NH₃⁺)- | 55 - 60 |

| -CH₂- (adjacent to CH) | 30 - 35 |

| -CH₂- (x2) | 20 - 30 |

| -CH₃ | ~14 |

Causality Behind Predictions:

-

Carbon-Fluorine Coupling: The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF).

-

Benzylic Carbon: The carbon of the chiral center (-CH(NH₃⁺)-) is shifted downfield due to the attachment of the electronegative nitrogen and the aromatic ring.

-

Alkyl Carbons: The carbons of the pentyl chain will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice for amine hydrochlorides as it can help in observing the NH protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.[2]

-

-

Data Processing:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak.

-

Integrate the ¹H NMR signals and determine the multiplicities.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values, supported by 2D NMR experiments like COSY and HSQC if necessary.

-

dot

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key absorptions will be from the N-H, C-H, C-N, and C-F bonds, as well as the aromatic ring.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong |

| N-H Bend (Ammonium) | 1620 - 1500 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-N Stretch | 1250 - 1020 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

Causality Behind Predictions:

-

N-H Stretching: The N-H stretching vibration of the ammonium salt (-NH₃⁺) appears as a very broad and strong band in the 3200-2800 cm⁻¹ region. This broadness is due to hydrogen bonding.[3][4]

-

C-H Stretching: Aromatic and aliphatic C-H stretches will appear in their characteristic regions.

-

N-H Bending: The bending vibration of the N-H bonds in the ammonium group gives rise to a medium intensity band.

-

C-F Stretching: The C-F bond will produce a strong absorption band in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. This is a common method for solid samples.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Data Acquisition and Analysis:

-

Place the sample in the spectrometer and acquire the spectrum.

-

Identify the major absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrum

For this compound, the free base (1-(3-Fluorophenyl)pentan-1-amine) is what is typically observed in the mass spectrum, as the hydrochloride salt will dissociate in the ion source. The molecular ion peak ([M]⁺) for the free base (C₁₁H₁₆FN) would be at m/z 181.1267.

Expected Fragmentation Pattern:

The primary fragmentation pathway for phenylalkylamines is typically cleavage of the bond beta to the aromatic ring (benzylic cleavage).[5]

-

Base Peak: The most likely base peak would result from the loss of a butyl radical (•C₄H₉) from the molecular ion, leading to the formation of a stable benzylic iminium ion at m/z 124 .

-

Other Fragments:

-

Loss of the amino group (•NH₂) from the molecular ion could lead to a fragment at m/z 164.

-

Fragments corresponding to the fluorophenyl cation at m/z 95.

-

Fragments from the alkyl chain, though likely less intense.

-

dot

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for volatile compounds. The sample would be injected into the GC, separated from impurities, and then introduced into the MS.

-

-

Ionization Method:

-

Electron Ionization (EI): This is a common technique that will induce fragmentation, providing structural information.

-

Electrospray Ionization (ESI): This is a softer ionization technique that is more likely to show the protonated molecular ion of the free base [M+H]⁺ at m/z 182.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the fundamental principles of spectroscopy and leveraging data from analogous structures, researchers can confidently interpret the experimental data they acquire for this and other novel compounds. The provided experimental protocols offer a starting point for the robust analytical characterization required in modern drug discovery and development.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Cabrol-Bass, D., & Cachet, C. (1989). Hydrogen bonding in the amine hydrohalides: II. The infrared spectrum from 4000 to 2200 cm⁻¹. Canadian Journal of Chemistry, 67(11), 1837-1842. [Link]

-

Rendić, S. (2015). Metabolism and mass spectrometry in structural characterization of phenylalkylamines and their metabolites. Arhiv za higijenu rada i toksikologiju, 66(3), 195-216. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Smith, B.C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

Sources

An In-depth Technical Guide to 1-(3-Fluorophenyl)pentan-1-amine Hydrochloride as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)pentan-1-amine hydrochloride, a research chemical with limited publicly available data. In the absence of extensive specific research on this compound, this document synthesizes information from structurally related molecules, particularly fluorinated phenethylamines and substituted cathinones, to offer a predictive framework for its chemical properties, potential synthesis, pharmacology, and analytical characterization. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in this and similar novel psychoactive substances.

Introduction and Chemical Identity

This compound is a primary amine derivative of the phenethylamine class. Its structure features a phenyl ring substituted with a fluorine atom at the meta (3) position, attached to a pentan-1-amine backbone. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₇ClFN | PubChem |

| Molecular Weight | 217.71 g/mol | PubChem |

| CAS Number | 1864056-60-9 | PubChem |

| Appearance | Solid (predicted) | --- |

| Solubility | Soluble in water and polar organic solvents (predicted) | --- |

| Synonyms | 1-(3-fluorophenyl)pentan-1-amine;hydrochloride | PubChem |

Potential Synthesis Pathways

While specific synthesis routes for this compound are not detailed in published literature, plausible synthetic strategies can be inferred from general organic chemistry principles and methods used for analogous compounds. A common approach for the synthesis of such primary amines is through reductive amination.

Hypothetical Reductive Amination Protocol:

-

Reactant Preparation: The synthesis would likely commence with 3-fluorobenzaldehyde and a suitable pentylating agent, or more directly, with 1-(3-fluorophenyl)pentan-1-one.

-

Imine Formation: The ketone, 1-(3-fluorophenyl)pentan-1-one, would be reacted with an ammonia source, such as ammonia or hydroxylamine, in a suitable solvent to form the corresponding imine or oxime intermediate.

-

Reduction: The intermediate would then be reduced to the primary amine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Salt Formation: The resulting freebase, 1-(3-fluorophenyl)pentan-1-amine, would be dissolved in an appropriate solvent (e.g., diethyl ether, isopropanol) and treated with hydrochloric acid (in a solvent or as a gas) to precipitate the hydrochloride salt.

-

Purification: The final product would be purified through recrystallization to achieve the desired level of purity for research applications.

Caption: Hypothetical synthesis workflow for 1-(3-Fluorophenyl)pentan-1-amine HCl.

Predicted Pharmacology and Mechanism of Action

The pharmacological profile of this compound is not documented. However, its structural similarity to fluorinated phenethylamines and amphetamine analogues suggests a likely interaction with monoamine transporters.[1][2] These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.

It is hypothesized that 1-(3-Fluorophenyl)pentan-1-amine acts as a monoamine transporter substrate and releasing agent.[1] The fluorine substitution on the phenyl ring can influence the compound's affinity and selectivity for these transporters.[3] Generally, fluorination can enhance metabolic stability and alter binding characteristics.[4]

Predicted Mechanism of Action:

-

Uptake: The compound is likely transported into the presynaptic neuron via DAT, NET, and/or SERT.

-

Vesicular Disruption: Once inside the neuron, it may disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in the cytosolic concentration of monoamines.

-

Transporter Reversal: The elevated cytosolic monoamine levels can cause the reversal of DAT, NET, and SERT, resulting in the non-vesicular release of dopamine, norepinephrine, and serotonin into the synaptic cleft.

This influx of neurotransmitters in the synapse is expected to produce stimulant and potentially psychoactive effects. The relative activity at each transporter will determine the specific pharmacological profile. For instance, higher activity at DAT and NET would likely result in stimulant effects, while significant interaction with SERT could introduce empathogenic or psychedelic properties.[5]

Caption: Predicted mechanism of action at the monoaminergic synapse.

Analytical Characterization Workflow

A comprehensive analytical characterization is crucial for the unambiguous identification and purity assessment of this compound. The following workflow is recommended for researchers.

Step-by-Step Analytical Protocol:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To determine the purity and identify the compound based on its retention time and mass spectrum.

-

Sample Preparation: Dissolve a small amount of the hydrochloride salt in a suitable solvent like methanol. Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve chromatographic performance and aid in structural elucidation, especially for distinguishing between positional isomers.[6]

-

Instrumentation: A standard GC-MS system with a non-polar or medium-polarity column (e.g., DB-5ms).

-

Expected Results: A primary peak corresponding to the compound of interest and its characteristic fragmentation pattern.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Purpose: Provides complementary information to GC-MS, particularly for less volatile or thermally labile compounds. It can also be used for quantification in biological matrices.

-

Sample Preparation: Dissolve the sample in a mobile phase-compatible solvent (e.g., methanol/water mixture).

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Orbitrap or TOF).

-

Expected Results: A chromatogram with a peak for the target compound and its corresponding mass-to-charge ratio. High-resolution mass spectrometry will provide an accurate mass measurement for formula confirmation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Unambiguous structural confirmation.

-

Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) should be performed. ¹⁹F NMR will be particularly informative for confirming the position of the fluorine atom on the phenyl ring.

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃ for the freebase).

-

Expected Results: Spectra consistent with the proposed structure, including the characteristic splitting patterns of the aromatic protons due to the fluorine substituent.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Expected Results: Characteristic absorption bands for N-H stretching (amine), C-H stretching (aliphatic and aromatic), C=C stretching (aromatic ring), and C-F stretching.

-

Legal Status and Safety Considerations

Legal Status:

This compound is not explicitly scheduled under the Controlled Substances Act in the United States or the Misuse of Drugs Act in the United Kingdom as of early 2026.[7] However, due to its structural similarity to controlled phenethylamines and cathinones, it could be considered a controlled substance analogue. The legal status of such compounds can be complex and vary by jurisdiction. Researchers must ensure compliance with all local, state, and federal regulations.

Safety and Handling:

-

Toxicity: The toxicological properties of this compound have not been evaluated. It should be handled with caution. Based on related compounds, it is predicted to be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a research chemical with a scarcity of published scientific data. This guide provides a predictive framework for its synthesis, pharmacology, and analysis based on the established knowledge of structurally related fluorinated phenethylamines. It is anticipated that this compound will exhibit stimulant properties through its interaction with monoamine transporters. Researchers are advised to proceed with caution, employing rigorous analytical methods for characterization and adhering to all relevant safety and legal guidelines. The information presented herein should serve as a valuable starting point for future investigations into this and other novel research chemicals.

References

- Mayer, F. P., & Sitte, H. H. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157.

- Westphal, F., Rösner, P., & Junge, T. (2005). Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs).

- Gatley, S. J., MacGregor, R. R., Fowler, J. S., Wolf, A. P., & Dewey, S. L. (1993). Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey. Nuclear Medicine and Biology, 20(8), 955-962.

- Kim, D. I., Lee, J. Y., Kim, Y., & Jeong, Y. C. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 28(4), 356–365.

- Kouyoumdijian, J. C., Belin, M. F., Bardakdjian, J., & Gonnard, P. (1976). Action of some fluorinated amphetamine-like compounds on the synaptosomal uptake of neurotransmitters. Journal of Neurochemistry, 27(3), 817-819.

-

Grokipedia. (n.d.). 2-Fluoromethamphetamine. Retrieved from [Link]

- Google Patents. (n.d.). US7148364B2 - Process for the preparation of 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile.

- Dubin, R. E., Reiffenstein, R. J., Baker, G. B., Coutts, R. T., & Benderly, A. (1985). Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse.

- Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 566-589.

- Vizi, S., Zolle, I., & Langer, O. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 273-283.

- Al-Janabi, K. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 1.

- Google Patents. (n.d.). US11702401B2 - Compounds and methods of use.

- Google Patents. (n.d.). WO2018216823A1 - Alpha-amino amide derivatives.

-

Patsnap Eureka. (n.d.). Crystalline forms of 3-{4-[(2r)-2-aminopropoxy]phenyl}-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1, 2-b]pyridazin-6-amine and salts thereof. Retrieved from [Link]

-

Google Patents. (n.d.). US7790905B2 - Pharmaceutical propylene glycol solvate compositions. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Fluorophenyl)ethanamine. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-Fluorophenethylamine (99%). Retrieved from [Link]

-

GOV.UK. (2025). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Retrieved from [Link]

Sources

- 1. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 3. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Action of some fluorinated amphetamine-like compounds on the synaptosomal uptake of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gov.uk [gov.uk]

A Technical Guide to the Synthesis of 1-(3-Fluorophenyl)pentan-1-amine Hydrochloride: A Starting Material Perspective

Executive Summary: 1-(3-Fluorophenyl)pentan-1-amine hydrochloride is a valuable primary amine building block in medicinal chemistry and drug development. Its synthesis is a critical process, demanding a strategic selection of starting materials and reaction pathways to ensure efficiency, scalability, and purity. This guide provides an in-depth analysis of the predominant synthetic routes to this compound, with a primary focus on the reductive amination of a key ketone intermediate. We will explore the synthesis of this intermediate, detail the reaction mechanisms, provide step-by-step protocols, and discuss alternative strategies, offering researchers a comprehensive playbook for its preparation.

Introduction to this compound

This compound is an organic chemical compound classified as a halogenated aromatic amine.[1] The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's pharmacokinetic properties, such as metabolic stability and binding affinity, making it a desirable moiety in the design of novel therapeutic agents.[2][3] The hydrochloride salt form enhances the compound's stability and solubility, simplifying its handling, storage, and formulation.

This guide focuses on the practical synthesis of this molecule, moving from commercially available precursors to the final, purified product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1864056-60-9 | [4][5] |

| Molecular Formula | C₁₁H₁₇ClFN | [6] |

| Molecular Weight | 217.71 g/mol | [4][6] |

| IUPAC Name | 1-(3-fluorophenyl)pentan-1-amine;hydrochloride | [4][6] |

| Canonical SMILES | CCCCC(N)C1=CC=CC(F)=C1.Cl | [4] |

| Purity (Typical) | ≥97% | [1][4] |

Strategic Synthesis Design: A Retrosynthetic Approach

To devise an effective synthesis, we first consider the target molecule retrosynthetically. The most logical disconnection is at the carbon-nitrogen bond, pointing directly to a reductive amination strategy. This approach involves the reaction of a ketone with an ammonia source, followed by reduction. The key precursor, therefore, is 1-(3-fluorophenyl)pentan-1-one .

An alternative disconnection can be made at the C-C bond between the aromatic ring and the chiral center, suggesting a pathway involving the addition of an organometallic reagent, such as a Grignard reagent, to an imine derived from 3-fluorobenzaldehyde .

This guide will primarily detail the more common and robust reductive amination pathway.

Primary Synthetic Pathway: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its versatility and efficiency in forming C-N bonds.[7][8] The process typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[9]

Synthesis of the Key Intermediate: 1-(3-Fluorophenyl)pentan-1-one

The successful synthesis of the target amine hinges on the efficient preparation of the ketone intermediate, 1-(3-fluorophenyl)pentan-1-one.[10][11] A highly effective method for this is the Friedel-Crafts acylation .

This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.

Starting Materials:

-

Fluorobenzene: The aromatic substrate.

-

Valeryl Chloride (Pentanoyl Chloride): The acylating agent.

-

Aluminum Chloride (AlCl₃): The Lewis acid catalyst.

Workflow for Ketone Synthesis

Sources

- 1. This compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1864056-60-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. This compound | C11H17ClFN | CID 86262915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ualberta.ca [chem.ualberta.ca]

- 10. Buy 1-(3-Fluorophenyl)pentan-1-one [smolecule.com]

- 11. 42916-68-7|1-(3-Fluorophenyl)pentan-1-one|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1-(3-Fluorophenyl)pentan-1-amine Hydrochloride for CNS Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)pentan-1-amine hydrochloride, a novel phenethylamine derivative with significant potential for central nervous system (CNS) drug discovery. We will explore the strategic rationale for its design, propose a viable synthetic route, and analyze its predicted physicochemical properties. The core of this guide will be a detailed examination of its anticipated pharmacological profile, drawing upon structure-activity relationships (SAR) and experimental data from closely related analogs. This includes a discussion of its potential interactions with key CNS targets, such as monoamine transporters and serotonin receptors. Furthermore, we will outline a roadmap for its preclinical evaluation, detailing essential in vitro and in vivo experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of fluorinated phenethylamines.

Introduction: The Rationale for Fluorination in CNS Drug Design